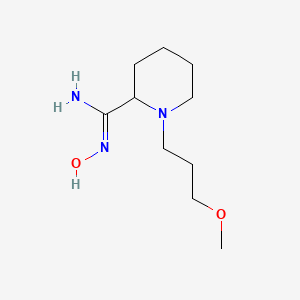
2-Hydroxy-2-methyl-3-(thiophene-2-carbonylamino)propanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Hydroxy-2-methyl-3-(thiophene-2-carbonylamino)propanoic acid, also known as GT-3 or glycine transporter 1 (GlyT1) inhibitor, is a chemical compound that has been extensively studied for its potential therapeutic applications. GT-3 is a potent inhibitor of GlyT1, which is responsible for the reuptake of glycine, a neurotransmitter that plays a crucial role in the central nervous system.
科学研究应用
2-Hydroxy-2-methyl-3-(thiophene-2-carbonylamino)propanoic acid has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. It has been shown to increase the levels of glycine in the brain, which can enhance the activity of N-methyl-D-aspartate (NMDA) receptors, leading to improved cognitive function and memory. Moreover, it has been found to have antipsychotic, antidepressant, and anxiolytic effects, making it a promising candidate for the treatment of schizophrenia, depression, and anxiety disorders.
作用机制
2-Hydroxy-2-methyl-3-(thiophene-2-carbonylamino)propanoic acid works by inhibiting the reuptake of glycine by GlyT1. This leads to an increase in extracellular glycine levels, which can enhance the activity of NMDA receptors. NMDA receptors are involved in various physiological processes, including learning and memory, and their dysfunction has been implicated in several neurological and psychiatric disorders.
Biochemical and Physiological Effects:
This compound has been shown to increase the levels of glycine in the brain, leading to enhanced NMDA receptor activity. This can improve cognitive function and memory and has been found to have antipsychotic, antidepressant, and anxiolytic effects. Moreover, it has been shown to have a neuroprotective effect against ischemic injury, making it a potential candidate for the treatment of stroke.
实验室实验的优点和局限性
2-Hydroxy-2-methyl-3-(thiophene-2-carbonylamino)propanoic acid is a potent and selective inhibitor of GlyT1, making it a valuable tool for studying the role of glycine in the central nervous system. However, its low solubility in water and the relatively low yield of its synthesis method can be a limitation for lab experiments.
未来方向
The potential therapeutic applications of 2-Hydroxy-2-methyl-3-(thiophene-2-carbonylamino)propanoic acid are still being explored, and there are several future directions for research in this field. One direction is to investigate its efficacy in the treatment of other neurological and psychiatric disorders, such as Alzheimer's disease and bipolar disorder. Another direction is to develop more efficient synthesis methods and improve its pharmacokinetic properties to enhance its therapeutic potential. Finally, the development of more selective GlyT1 inhibitors could provide a better understanding of the role of glycine in the central nervous system and lead to the development of novel therapies for neurological and psychiatric disorders.
合成方法
The synthesis of 2-Hydroxy-2-methyl-3-(thiophene-2-carbonylamino)propanoic acid involves the reaction of 2-methyl-3-oxobutanoic acid with thiophene-2-carbonyl chloride in the presence of a base such as triethylamine. The resulting product is then treated with hydroxylamine hydrochloride to form the final product. The yield of this synthesis method is reported to be around 50%.
属性
IUPAC Name |
2-hydroxy-2-methyl-3-(thiophene-2-carbonylamino)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO4S/c1-9(14,8(12)13)5-10-7(11)6-3-2-4-15-6/h2-4,14H,5H2,1H3,(H,10,11)(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJWSIULUZQLZQT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C1=CC=CS1)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[1-(1-Methylbenzimidazol-2-yl)piperidin-4-yl]methanol](/img/structure/B7578875.png)

![1-[(3-Carbamimidoylphenyl)methyl]-1-methyl-3-phenylurea](/img/structure/B7578892.png)
![2-Methyl-1-[(5-phenyl-1,2-oxazol-3-yl)methyl]pyrrolidine-2-carboxylic acid](/img/structure/B7578900.png)


![4-[2-[(5-Chloropyridine-2-carbonyl)amino]ethyl]benzoic acid](/img/structure/B7578916.png)

![3-[(3-Bromophenyl)sulfonylamino]-2-hydroxy-2-methylpropanoic acid](/img/structure/B7578944.png)
![2-[1-(5-Ethyl-2-methylpyrazole-3-carbonyl)pyrrolidin-2-yl]acetic acid](/img/structure/B7578948.png)
![(5-Ethyl-2-methylpyrazol-3-yl)-[4-(methylamino)piperidin-1-yl]methanone](/img/structure/B7578961.png)
![3-[(4-Chloro-1-methylpyrrole-2-carbonyl)amino]-2-hydroxy-2-methylpropanoic acid](/img/structure/B7578965.png)
![3-[(3-Chlorobenzoyl)amino]-2-hydroxy-2-methylpropanoic acid](/img/structure/B7578970.png)
![2-Hydroxy-3-[(4-methoxycarbonylphenyl)sulfonylamino]-2-methylpropanoic acid](/img/structure/B7578984.png)